molecular formula C23H32N2O2 B5115750 N-[2-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide

N-[2-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide

Cat. No.: B5115750
M. Wt: 368.5 g/mol
InChI Key: SINOVKCYOZDTBV-FPOVZHCZSA-N
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Description

N-[2-[[(1R,5S)-6,6-dimethyl-2-bicyclo[311]hept-2-enyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide is a complex organic compound that features a bicyclic structure

Properties

IUPAC Name

N-[2-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2/c1-23(2)19-6-4-17(21(23)13-19)14-25-10-8-16-5-7-20(12-18(16)15-25)24-22(26)9-11-27-3/h4-5,7,12,19,21H,6,8-11,13-15H2,1-3H3,(H,24,26)/t19-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINOVKCYOZDTBV-FPOVZHCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)CN3CCC4=C(C3)C=C(C=C4)NC(=O)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC=C([C@@H]1C2)CN3CCC4=C(C3)C=C(C=C4)NC(=O)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide typically involves multiple steps. One common synthetic route starts with the preparation of the bicyclic core from (-)-cis-myrtanic and (-)-myrtenic acids . The reaction conditions often include the use of specific reagents and catalysts to ensure the correct stereochemistry and high yield. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining purity and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[2-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial agent, with moderate activity against Staphylococcus aureus and Escherichia coli . Additionally, its unique structure makes it a candidate for studying molecular interactions and developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, potentially inhibiting the function of enzymes or receptors. The exact pathways involved depend on the specific application and target. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar compounds include other bicyclic terpenes and their derivatives, such as myrtenol and myrtenic acid derivatives . Compared to these compounds, N-[2-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide is unique due to its additional isoquinoline and methoxypropanamide groups, which may enhance its biological activity and chemical stability. This uniqueness makes it a valuable compound for further research and development.

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